
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
描述
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (CAS: 157266-05-7; IUPAC name: (4~{S})-4-(3-fluoranyl-2-methyl-phenyl)-1,3-oxazolidin-2-amine), also known as RO5263397, is a chiral 2-aminooxazoline derivative. It is characterized by a stereospecific (S)-configuration at the C4 position, a 3-fluoro-2-methylphenyl substituent, and a dihydrooxazole core . This compound functions as a selective partial agonist of trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission .
准备方法
RO-5256390 的合成涉及多个步骤反应条件通常涉及使用二甲基亚砜等溶剂和催化剂来促进目标产物的形成 .
RO-5256390 的工业生产方法可能涉及扩大实验室合成工艺。 这包括优化反应条件以确保高产率和纯度,以及实施结晶或色谱等纯化技术 .
化学反应分析
RO-5256390 会经历各种化学反应,包括:
氧化: 此反应可通过过氧化氢或高锰酸钾等氧化剂来促进。
还原: 可以使用硼氢化钠或氢化锂铝等还原剂。
取代: 可能发生亲核取代反应,其中亲核试剂取代分子中的离去基团。
这些反应中常用的试剂和条件包括乙醇或甲醇等溶剂,以及钯碳等催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
RO-5256390 有多种科学研究应用:
化学: 它被用于研究痕量胺相关受体 1 及其在各种生化途径中的作用。
生物学: 研究人员使用 RO-5256390 来研究其对行为的影响,特别是与强迫性及暴饮暴食相关的行为。
医学: 该化合物正在被探索作为治疗暴食症和其他神经系统疾病的潜在治疗方法。
作用机制
RO-5256390 通过作为痕量胺相关受体 1 的激动剂来发挥其作用。该受体参与调节单胺能神经递质的传递。通过与该受体结合,RO-5256390 调节多巴胺和血清素等神经递质的活性,导致行为和脑活动的变化。 涉及的分子靶点和途径包括中脑边缘系统,该系统与奖赏和动机有关 .
相似化合物的比较
Key Pharmacological Properties:
- Mechanism : Activates TAAR1, leading to increased intracellular cAMP levels and suppression of spontaneous firing in GABAergic neurons of the rostromedial tegmental nucleus (RMTg) .
- Therapeutic Potential: Investigated for neuropsychiatric disorders (e.g., schizophrenia, depression) due to its neuromodulatory effects .
- Metabolism : Glucuronidation via UGT2B10, with significant pharmacokinetic variability observed in individuals of African descent due to a splice site mutation in UGT2B10 .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the 2-Aminooxazoline Series
RO5263397 belongs to a family of 2-aminooxazolines optimized for TAAR1 activity. Below is a comparison with key analogs:
Structural-Activity Relationship (SAR) Insights:
- Substituent Effects : The 3-fluoro-2-methylphenyl group in RO5263397 balances potency and selectivity, while bulkier groups (e.g., dichlorophenyl in RO5203648) enhance TAAR1 affinity but may reduce metabolic stability.
- Stereochemistry : The (S)-configuration is critical for TAAR1 activation; enantiomers show negligible activity .
Psychoactive Oxazoline Derivatives
4,4′-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) shares the dihydrooxazol-2-amine core but exhibits divergent effects:
Property | RO5263397 | 4,4′-DMAR |
---|---|---|
Primary Target | TAAR1 (neuromodulation) | Monoamine transporters (stimulant) |
Therapeutic Use | Investigational neurotherapeutic | Illicit stimulant (controlled) |
Safety Profile | Generally safe in trials | Linked to fatalities and seizures |
Legal Status | Research compound | Controlled under UN conventions |
Anticancer Dihydrooxazol-2-amine Derivatives
Compounds like tBOxa and cHOxa (tert-butyl and cyclohexyl substituents) demonstrate the scaffold's versatility:
- Key Difference : These compounds lack TAAR1 activity, highlighting how substituent-driven target engagement dictates therapeutic application.
生物活性
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .
Research indicates that this compound acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.
Interaction with Other Receptors
Interaction studies have shown that this compound may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
RO5263397 | Similar oxazole structure | Selective TAAR 1 agonist with anti-addictive effects |
4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity |
4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |
This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.
Case Studies and Research Findings
- Trace Amine Receptor Modulation : A study demonstrated that compounds like this compound could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.
- Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into this compound’s antitumor properties could be warranted.
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis involves three stages: (1) formation of the oxazoline ring via condensation of (S)-(+)-2-phenylglycinol with a fluorinated aromatic aldehyde, (2) cyclization under acidic conditions, and (3) purification via recrystallization. Enantiomeric purity (>99%) is confirmed using polarimetry (specific optical rotation) and corroborated by chiral HPLC or NMR with chiral shift reagents .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves stereochemistry and substituent positions, while GC-MS confirms molecular weight and fragmentation patterns. For fluorinated analogs, ¹⁹F NMR is essential .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer : Mid-synthesis intermediates should be analyzed using thin-layer chromatography (TLC) for purity and LC-MS for mass confirmation. X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex stereochemical environments .
Advanced Research Questions
Q. How can low yields during the cyclization step be systematically addressed?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DOE). Variables include temperature (reflux vs. microwave-assisted heating), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity. Evidence from analogous oxazole syntheses suggests microwave irradiation improves yields by 15–20% .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. Discrepancies in aromatic regions may arise from solvent effects or conformational flexibility, which can be addressed by simulating solvent-inclusive models or variable-temperature NMR .
Q. How can the compound’s reactivity in nucleophilic substitution reactions be predicted?
- Methodological Answer : Use frontier molecular orbital (FMO) analysis to identify electrophilic sites. For example, the oxazole ring’s C-2 position is electron-deficient due to fluorine’s inductive effects, making it susceptible to nucleophilic attack. Validate predictions via kinetic studies under varying pH conditions .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Employ accelerated stability testing (e.g., OECD Guideline 316) under controlled light, temperature, and humidity. Use LC-MS/MS to identify degradation products and assess hydrolytic/oxidative pathways. For ecotoxicology, combine biotic (microbial consortia) and abiotic (UV exposure) assays .
Q. How can researchers design enantioselective catalytic routes to improve scalability?
- Methodological Answer : Explore asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in ring-closing reactions. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC. Recent advances in organocatalysis for oxazolines report ee values >90% under mild conditions .
Q. Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed biological activity?
- Methodological Answer : Re-evaluate docking simulations by incorporating solvation effects and protein flexibility (e.g., molecular dynamics). If in vitro assays show weaker activity than predicted, assess membrane permeability via PAMPA assays or modify substituents to enhance bioavailability .
Q. Tables for Key Data
属性
IUPAC Name |
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357266-05-7 | |
Record name | RO-5263397 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5263397 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。